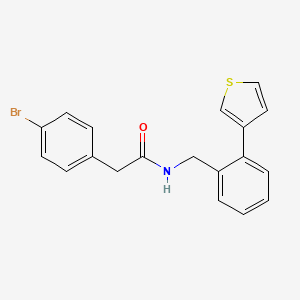

2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNOS/c20-17-7-5-14(6-8-17)11-19(22)21-12-15-3-1-2-4-18(15)16-9-10-23-13-16/h1-10,13H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCGNXZYDXHSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)Br)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.

Thiophenyl Group Introduction: The imine is then reacted with a thiophenyl derivative under appropriate conditions to introduce the thiophenyl group.

Acetamide Formation: Finally, the intermediate is treated with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiophenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Moieties

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Differs by the position of the thiophene substituent (2-yl vs. 3-yl) and lacks the benzyl spacer.

- Pharmacology : Demonstrates antimycobacterial activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL), attributed to the thiophene-acetamide scaffold .

N-(2-(sec-Butoxy)-5-chlorobenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide (28)

- Structure : Shares the thiophen-3-yl-acetamide core but includes a sulfamoyl-phenethyl group and a chlorine substituent.

- Pharmacology : Acts as a second-generation NLRP3 inflammasome inhibitor (IC₅₀ = 0.18 µM), highlighting the role of thiophen-3-yl in modulating inflammatory pathways .

- Key Difference : The additional sulfamoyl and chlorine groups enhance specificity for NLRP3, unlike the simpler bromophenyl-benzyl architecture of the target compound.

Bromophenyl-Acetamide Derivatives with Heterocyclic Modifications

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Replaces the thiophene-benzyl group with a pyridazinone ring and methoxybenzyl substituent.

- Pharmacology : Functions as a mixed FPR1/FPR2 agonist, activating calcium mobilization in neutrophils (EC₅₀ = 10 nM) .

2-(Benzylsulfonyl)-N-(4-bromophenyl)acetamide

Triazole- and Thiadiazole-Containing Analogues

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Structure : Incorporates a triazole ring and trifluoromethylphenyl group.

- Pharmacology : Likely targets kinases or inflammatory pathways due to the triazole’s metal-chelating capacity and the CF₃ group’s metabolic stability .

- Key Difference : The triazole-thioether linkage offers distinct electronic properties compared to the benzyl-thiophene spacer in the target compound.

Comparative Analysis of Key Properties

Actividad Biológica

The compound 2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a member of the acetamide class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of bromine and thiophene moieties in its structure is significant for its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity (MIC µg/mL) |

|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Staphylococcus aureus, E. coli | 10 - 20 |

| 2-(4-bromophenyl)-N-benzylacetamide | Bacillus subtilis, Pseudomonas aeruginosa | 15 - 25 |

The above table summarizes the minimum inhibitory concentrations (MICs) observed in various studies, indicating that these compounds can effectively inhibit bacterial growth.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of compounds similar to this compound. For example, research on thiazole derivatives has shown promising results against human breast adenocarcinoma cell lines (MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | Inhibition (%) at 50 µM |

|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 85% |

| 2-(4-bromophenyl)-N-benzylacetamide | 70% |

These findings suggest that the structural features of these compounds contribute significantly to their ability to inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Interference with Cell Cycle : Some derivatives induce apoptosis in cancer cells by disrupting their cell cycle progression.

- Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to disrupt bacterial cell membranes.

Case Studies

A study conducted by Sharma et al. evaluated a series of thiazole derivatives for their antimicrobial and anticancer properties, revealing that specific substitutions on the phenyl ring significantly enhanced biological activity . Another investigation focused on the synthesis and characterization of related acetamides, demonstrating their efficacy against various pathogens .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide?

Answer:

- Synthesis Steps :

- Coupling Reactions : React 4-bromophenylacetic acid with 2-(thiophen-3-yl)benzylamine using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under inert conditions. Triethylamine is often added to neutralize HCl byproducts .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and reaction completion .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard.

- Characterization :

- NMR : and NMR confirm regiochemistry and purity. Key signals include aromatic protons (δ 7.0–8.0 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 427.02) .

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between aromatic rings) .

Q. How can structural features influence the compound’s reactivity and biological interactions?

Answer:

Q. What standard assays evaluate the compound’s biological activity (e.g., antimicrobial, anticancer)?

Answer:

- Antimicrobial Activity :

- Anticancer Screening :

- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., IC values) .

- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Answer:

Q. How to resolve contradictions in biological activity data across studies?

Answer:

- Case Example : Discrepancies in MIC values against MRSA may arise from:

Q. What strategies mitigate photodegradation in storage and experimental use?

Answer:

Q. How to address challenges in crystallographic characterization?

Answer:

Q. What computational methods predict binding modes to therapeutic targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.